molecular formula C9H17F2NO2 B13896471 N-Boc-(S)-3,3-difluorobutan-2-amine

N-Boc-(S)-3,3-difluorobutan-2-amine

Cat. No.: B13896471
M. Wt: 209.23 g/mol
InChI Key: KYMQUKBZPPPLNR-LURJTMIESA-N
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Description

N-Boc-(S)-3,3-difluorobutan-2-amine is a compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(S)-3,3-difluorobutan-2-amine typically involves the protection of the amine group with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of solid acid catalysts, such as H-BEA zeolite, in continuous flow reactors has been shown to be effective for the Boc protection of amines .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(S)-3,3-difluorobutan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols .

Scientific Research Applications

N-Boc-(S)-3,3-difluorobutan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-(S)-3,3-difluorobutan-2-amine involves its interaction with various molecular targets. The Boc group provides steric protection to the amine, allowing selective reactions at other functional groups. The fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-(S)-3,3-difluorobutan-2-ol
  • N-Boc-(S)-3,3-difluorobutan-2-thiol
  • N-Boc-(S)-3,3-difluorobutan-2-carboxylic acid

Uniqueness

N-Boc-(S)-3,3-difluorobutan-2-amine is unique due to the presence of both the Boc protecting group and the difluorobutyl moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry. The fluorine atoms also impart unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development .

Properties

Molecular Formula

C9H17F2NO2

Molecular Weight

209.23 g/mol

IUPAC Name

tert-butyl N-[(2S)-3,3-difluorobutan-2-yl]carbamate

InChI

InChI=1S/C9H17F2NO2/c1-6(9(5,10)11)12-7(13)14-8(2,3)4/h6H,1-5H3,(H,12,13)/t6-/m0/s1

InChI Key

KYMQUKBZPPPLNR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(C)(F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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